SR9186

CYP3A4 CYP3A5 Reaction Phenotyping

SR9186 (also designated ML368) is a potent and selective inhibitor of the cytochrome P450 isoform CYP3A4. It is chemically defined as 1-(4-imidazopyridinyl-7phenyl)-3-(4′-cyanobiphenyl) urea (CAS 1361414-26-7).

Molecular Formula C26H18N6O
Molecular Weight 430.5 g/mol
Cat. No. B15575178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR9186
Molecular FormulaC26H18N6O
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33)
InChIKeyFEDMEJWMCJAMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SR9186 (ML368) as a High-Selectivity CYP3A4 Probe for Reaction Phenotyping and ADME-Tox Studies


SR9186 (also designated ML368) is a potent and selective inhibitor of the cytochrome P450 isoform CYP3A4 [1]. It is chemically defined as 1-(4-imidazopyridinyl-7phenyl)-3-(4′-cyanobiphenyl) urea (CAS 1361414-26-7) [1]. This small molecule was optimized through medicinal chemistry to serve as a superior probe for differentiating the metabolic contributions of the closely related isoforms CYP3A4 and CYP3A5 in complex biological matrices [1].

Why SR9186 Cannot Be Interchanged with Common CYP3A Inhibitors like Ketoconazole


Commonly used pan-CYP3A inhibitors, such as ketoconazole, lack the molecular precision required to distinguish between the highly homologous enzymes CYP3A4 and CYP3A5 [1]. This leads to ambiguous data in reaction phenotyping and ADME-Tox studies, especially when using human liver microsomes (HLM) from genotypically diverse donors [1]. SR9186 was specifically developed to address this analytical gap, providing a clear, quantitative differentiation that allows researchers to isolate CYP3A4 activity with unprecedented specificity [1].

Quantitative Differentiation of SR9186: Comparative Selectivity and Stability Data


Unmatched Selectivity for CYP3A4 over CYP3A5

SR9186 demonstrates greater than 1000-fold selectivity for inhibiting CYP3A4 over CYP3A5, a critical differentiator from non-selective probes [1]. In direct assays, SR9186 potently inhibits CYP3A4 with an IC50 of 0.011 µM, while it is a weak inhibitor of CYP3A5 with an IC50 of 33 µM, representing a 3000-fold difference in potency [2].

CYP3A4 CYP3A5 Reaction Phenotyping

Direct Superiority in Multi-Isoform Selectivity Over Ketoconazole

A direct comparison of SR9186 against the industry standard, ketoconazole, revealed that SR9186 has selectivity over eight major hepatic CYP isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1) and CYP3A5 that is greater than or equal to that of ketoconazole [1].

CYP450 Selectivity Panel Drug-Drug Interaction

Superior Microsomal Stability for Sustained Inhibition

SR9186 exhibits a long half-life (t1/2) of 106 minutes in incubations containing 1 mg/mL human liver microsomes, ensuring sustained CYP3A4 inhibition throughout the duration of a typical experiment [1].

ADME Metabolic Stability In Vitro Half-Life

Potent Inhibition Across Key CYP3A4 Probe Substrates

SR9186 potently inhibits CYP3A4-mediated metabolism of three standard probe substrates. The calculated IC50 values are 9 nM for midazolam 1'-hydroxylation, 4 nM for testosterone 6β-hydroxylation, and 38 nM for vincristine M1 formation [1].

CYP3A4 Enzyme Kinetics IC50 Determination

Functional Evidence in Genotyped Human Liver Microsomes

In genotyped human liver microsomes, SR9186 (2.5 µM) leaves 4-fold greater residual CYP3A activity in donors with the CYP3A5*1/*1 or *1/*3 genotype compared to those with the *3/*3 genotype [1]. In contrast, the pan-inhibitor ketoconazole (1 µM) inhibits activity by over 90% regardless of genotype, completely masking the contribution of CYP3A5 [1].

Pharmacogenomics CYP3A5 Genotype Reaction Phenotyping

Precision Applications of SR9186 in Drug Metabolism, DDI, and Parasitology Research


Deconvoluting CYP3A4 and CYP3A5 Contributions in ADME-Tox

Researchers using pooled human liver microsomes or hepatocytes to assess the metabolic fate of a New Chemical Entity (NCE) can use SR9186 to selectively silence CYP3A4 activity [1]. Due to its >1000-fold selectivity over CYP3A5, the remaining activity can be reliably attributed to CYP3A5 and other minor isoforms, a level of precision unattainable with ketoconazole [1].

Pharmacogenomic Studies on CYP3A5 Genotype-Dependent Drug Clearance

SR9186 is an essential tool for investigating the clinical impact of CYP3A5 polymorphisms. Its ability to reveal a 4-fold difference in residual CYP3A activity between genotyped donor microsomes allows for robust in vitro-to-in vivo extrapolation (IVIVE) of CYP3A5-mediated drug-drug interactions (DDI) and clearance pathways [1].

Investigating CYP3A4-Mediated Ivermectin Metabolism in Malaria Prophylaxis

SR9186 has demonstrated utility in parasitology research by inhibiting the hepatic-stage development of Plasmodium falciparum through the blockade of ivermectin metabolism [2]. This application leverages its potent CYP3A4 inhibition to dissect the role of host metabolism in the efficacy of antiparasitic agents [2].

Long-Term In Vitro Enzyme Inhibition Assays

For assays requiring stable CYP3A4 inhibition over several hours, SR9186's long microsomal half-life of 106 minutes ensures that its inhibitory concentration remains effective throughout the experiment [1]. This reduces the need for re-dosing or the use of more complex experimental setups, improving assay reproducibility and throughput.

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